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molecular formula C5H5ClN2O B155678 3-Chloro-5-methoxypyridazine CAS No. 123696-02-6

3-Chloro-5-methoxypyridazine

Cat. No. B155678
M. Wt: 144.56 g/mol
InChI Key: XLGRINRFBNCHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616789

Procedure details

3-Hydroxy-5-methoxypyridazine (629.6 g, 4.99 moles) and phosphorous oxychloride (2.5 L, 27 moles) were added to a 5 L round bottomed flask equipped with a heating mantle and a mechanical stirrer. The resulting stirred slurry was rapidly heated (<30 min) to 75° C. At this temperature the heating mantle was removed. The reaction mixture continued to exotherm to a final temperature of 82.3° C. After the solids had dissolved in the darkening reaction mixture, stirring was continued an additional 2 minutes. The homogeneous reaction mixture was then rapidly cooled to room temperature with an ice/water bath. The reaction mixture was concentrated via rotary evaporator using pump vacuum and a water bath temperature of 45° C. The residue was taken up in 2 L of CH2Cl2 and slowly poured into a stirring mixture of 2 L CH2Cl2 and 6 L of H2O chilled to 10° C. The layers were separated and enough 50% NaOH was added to the aqueous phase to give a pH of 2-4. The aqueous phase was extracted with additional CH2Cl2 (2×2 L). The combined organic layers were washed with 4 L of H2O and dried (MgSO4). The solution was vacuum filtered through 1 kg of silica gel. The silica gel was washed with 4 L of ethyl acetate/hexanes (1:1). The filtrate was concentrated in vacuo to afford 564 g (78% yield) of 3-chloro-5-methoxypyridazine as a pale yellow solid. The product was stored in a freezer to prevent gradual decomposition. The product was recrystallized from ethyl acetate/cyclohexane to give a white solid, mp=98°-100° C.
Quantity
629.6 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[N:3]=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.P(Cl)(Cl)([Cl:12])=O>>[Cl:12][C:2]1[N:3]=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
629.6 g
Type
reactant
Smiles
OC=1N=NC=C(C1)OC
Name
Quantity
2.5 L
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resulting stirred slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a heating mantle and a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
At this temperature the heating mantle was removed
CUSTOM
Type
CUSTOM
Details
temperature of 82.3° C
DISSOLUTION
Type
DISSOLUTION
Details
After the solids had dissolved in the darkening reaction mixture
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
The homogeneous reaction mixture was then rapidly cooled to room temperature with an ice/water bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated via rotary evaporator
CUSTOM
Type
CUSTOM
Details
pump vacuum and a water bath temperature of 45° C
ADDITION
Type
ADDITION
Details
slowly poured into a stirring mixture of 2 L CH2Cl2 and 6 L of H2O
TEMPERATURE
Type
TEMPERATURE
Details
chilled to 10° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
enough 50% NaOH was added to the aqueous phase
CUSTOM
Type
CUSTOM
Details
to give a pH of 2-4
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with additional CH2Cl2 (2×2 L)
WASH
Type
WASH
Details
The combined organic layers were washed with 4 L of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through 1 kg of silica gel
WASH
Type
WASH
Details
The silica gel was washed with 4 L of ethyl acetate/hexanes (1:1)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
ClC=1N=NC=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 564 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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